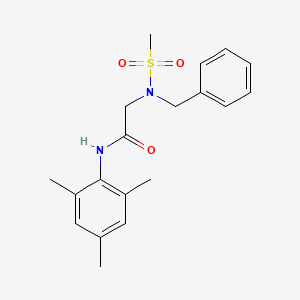

methanone](/img/structure/B4628889.png)

[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone

Vue d'ensemble

Description

The compound belongs to a class of heterocyclic compounds that often exhibit significant biological activities. Research in this area focuses on synthesizing novel heterocycles to explore their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

Synthetic approaches for compounds with complex structures like 1-(2-hydroxy-6-methoxybenzyl)-3-piperidinylmethanone often involve multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of related heterocyclic compounds utilizes starting materials like carboxylic acids, isocyanides, and semicarbazones, undergoing reactions such as Ugi reactions followed by modifications to introduce desired functional groups (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, which provides insight into the arrangement of atoms within the crystal lattice and the conformation of the molecular framework. Studies on similar compounds reveal that heterocyclic rings often adopt specific conformations that are stabilized by intramolecular hydrogen bonds and other non-covalent interactions (Eckhardt et al., 2020).

Chemical Reactions and Properties

Compounds like 1-(2-hydroxy-6-methoxybenzyl)-3-piperidinylmethanone can participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. The presence of functional groups like ketones, ethers, and aromatic systems within the molecule allows for reactions such as nucleophilic addition, Friedel-Crafts acylation, and others aimed at modifying the compound's structure for specific purposes.

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. Characteristics like the presence of hydrogen bond donors and acceptors, molecular symmetry, and steric hindrance play a significant role in determining these properties.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. For instance, the hydroxy and methoxy groups can affect the compound's hydrogen bonding capability, influencing its solubility and reactivity.

Applications De Recherche Scientifique

Selective Estrogen Receptor Modulators (SERMs)

Compounds structurally related to 1-(2-hydroxy-6-methoxybenzyl)-3-piperidinylmethanone, such as raloxifene, have been explored for their actions as selective estrogen receptor modulators (SERMs). These compounds exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus, indicating their potential in treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds involving similar structures has led to the creation of novel analgesics and provided insights into the chemistry of benzyl- and piperidinyl-based compounds. These studies contribute to the development of new therapeutic agents by exploring different cyclization products and their pharmacological properties (Kametani et al., 1973).

Antimicrobial Applications

The synthesis of pyridine derivatives that incorporate elements of the target compound's structure has shown variable and modest activity against bacterial and fungal strains. These findings highlight the potential for designing new antimicrobial agents by exploiting the structural features of such compounds (Patel et al., 2011).

Antioxidant Properties

Studies on derivatives of similar compounds have demonstrated significant antioxidant properties, suggesting their use in preventing oxidative stress-related diseases. The synthesis and evaluation of these compounds' radical scavenging activities indicate their potential as effective antioxidants in pharmaceutical and nutritional applications (Çetinkaya et al., 2012).

The applications of 1-(2-hydroxy-6-methoxybenzyl)-3-piperidinylmethanone and related compounds span a wide range of scientific fields, from the development of new pharmaceuticals to the synthesis of materials with specialized properties. These studies underscore the importance of such compounds in advancing scientific knowledge and addressing various health and material science challenges.

Propriétés

IUPAC Name |

[1-[(2-hydroxy-6-methoxyphenyl)methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-13-8-10-24-19(13)18(22)14-5-4-9-20(11-14)12-15-16(21)6-3-7-17(15)23-2/h3,6-8,10,14,21H,4-5,9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHNTUPNCQEWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=C(C=CC=C3OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Hydroxy-6-methoxybenzyl)piperidin-3-yl](3-methyl-2-thienyl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4628812.png)

![2-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4628820.png)

![2-(4-biphenylyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4628823.png)

![N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4628825.png)

![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4628843.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4628854.png)

![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)

![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4628898.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B4628902.png)

![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)

![6-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4628924.png)